molecular formula C16H15NO4 B010127 Carbazomycin F CAS No. 103744-21-4

Carbazomycin F

Cat. No. B010127
M. Wt: 285.29 g/mol
InChI Key: IKDLNWPZGYBNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbazomycin F is a natural product that belongs to the carbazole family of compounds. It was first isolated from the marine-derived Streptomyces sp. CNQ-509 by a team of researchers in Canada in 2012. Since then, carbazomycin F has attracted the attention of scientists due to its unique structural features and potential therapeutic applications.

Scientific Research Applications

Isolation and Structural Elucidation

  • Carbazomycins C, D, E, and F, as minor components of the carbazomycin complex, were isolated from the cultured broth of Streptoverticillium ehimense. Carbazomycins C and D were identified as new substances, and their structures were elucidated through spectroscopic and chemical methods (Naid, Kitahara, Kaneda, & Nakamura, 1987).

Biosynthesis Studies

  • Research on the biosynthesis of carbazomycin B, a part of the carbazomycin complex which includes Carbazomycin F, explored the origins of the whole carbon skeleton of these compounds. These studies help in understanding the natural synthesis pathways of carbazomycins (Kaneda, Kitahara, Yamasaki, & Nakamura, 1990).

Pharmacological Activities

  • Carbazole derivatives, including carbazomycins, are known for their pharmacological activities. Investigations into carbazole derivatives, such as carbazomycin A and B, reveal their potential as antibacterial and antifungal agents. The study of their structural properties is linked to searching for new physiologically active compounds (Gunaseelan, Thiruvalluvar, Martin, Prasad, & Butcher, 2007).

Synthetic Methodologies

  • Research has been conducted on the synthesis of carbazole alkaloids like carbazomycin A and B. Innovative methodologies that involve multiple C-C bond-forming reactions and other chemical processes are explored to efficiently synthesize these compounds (Markad & Argade, 2014).

properties

CAS RN

103744-21-4

Product Name

Carbazomycin F

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

4-hydroxy-3,6-dimethoxy-2-methyl-9H-carbazole-1-carbaldehyde

InChI

InChI=1S/C16H15NO4/c1-8-11(7-18)14-13(15(19)16(8)21-3)10-6-9(20-2)4-5-12(10)17-14/h4-7,17,19H,1-3H3

InChI Key

IKDLNWPZGYBNSQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C3=C(N2)C=CC(=C3)OC)C(=C1OC)O)C=O

Canonical SMILES

CC1=C(C2=C(C3=C(N2)C=CC(=C3)OC)C(=C1OC)O)C=O

Other CAS RN

103744-21-4

synonyms

6-methoxycarbazomycinal
carbazomycin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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